molecular formula C25H23ClN2 B10925877 1-(4-chlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

1-(4-chlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10925877
M. Wt: 386.9 g/mol
InChI Key: XBENHUKAJFFKRF-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorobenzyl, methyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H23ClN2

Molecular Weight

386.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-methyl-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C25H23ClN2/c1-17-6-4-8-21(14-17)24-19(3)25(22-9-5-7-18(2)15-22)28(27-24)16-20-10-12-23(26)13-11-20/h4-15H,16H2,1-3H3

InChI Key

XBENHUKAJFFKRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C)C

Origin of Product

United States

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